N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-4-28(24,25)22-18-8-6-7-17(13-18)19-14-20(16-11-9-15(3)10-12-16)23(21-19)29(26,27)5-2/h6-13,20,22H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYFLKBVIJODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The ethylsulfonyl and ethanesulfonamide groups are introduced through sulfonylation reactions using sulfonyl chlorides and appropriate amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions but can include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its sulfonamide groups are known to interact with various biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through its sulfonamide groups, which can form strong hydrogen bonds with biological targets. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl and Aromatic Groups
Compound A : N-[4-[1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]ethanesulfonamide
- Molecular Formula : C₂₃H₂₁ClFN₃O₄S₂
- Key Differences :
- Replaces p-tolyl with a 2-fluorophenyl group, introducing electronegative fluorine.
- Substitutes one ethylsulfonyl group with a 3-chlorophenylsulfonyl moiety.
- Implications: Increased molecular weight (522.006 g/mol vs. Chlorine and fluorine atoms may alter binding affinity through electronic effects.
Compound B : 7-Chloro-N-(3-(1-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinolin-4-amine
- Molecular Formula : C₃₂H₂₅Cl₂N₅O₂
- Key Differences: Incorporates a 7-chloro-quinoline moiety instead of ethanesulfonamide. Retains the p-tolyl group but adds a 4-chlorophenyl substituent.
- Implications: The quinoline moiety may facilitate intercalation or DNA interaction, absent in the target compound. Higher molecular weight (598 g/mol) could reduce bioavailability .
Compound C : N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Key Differences :
- Replaces one ethylsulfonyl group with a methylsulfonyl group.
- Implications :
Compound D : N-(3-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Key Differences :
- Substitutes p-tolyl with o-tolyl (ortho-methylphenyl).
- Replaces ethylsulfonyl with methanesulfonamide and adds an isobutyryl group.
- Isobutyryl may alter metabolic stability .
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex molecular structure, which includes:
- Molecular Formula : C₁₈H₃₁N₃O₄S₂
- Molecular Weight : 413.59 g/mol
- CAS Number : 1171239-98-7
Research indicates that this compound exhibits significant activity as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
Antiinflammatory Effects
In a study assessing the antiinflammatory potential of pyrazole derivatives, this compound was shown to significantly reduce inflammation in animal models. The results indicated a dose-dependent response in reducing paw edema in rats induced by carrageenan .
Analgesic Properties
The analgesic effects were evaluated using the formalin test in mice. The compound demonstrated a notable reduction in pain response during both the acute and chronic phases of the test, suggesting its efficacy as an analgesic agent .
Study on COX Inhibition
A recent investigation into various pyrazole derivatives highlighted the structure-activity relationship (SAR) of compounds similar to this compound. It was found that modifications on the ethylsulfonyl group enhanced COX-2 selectivity while maintaining low toxicity profiles .
Comparison with Other Anti-inflammatory Agents
| Compound Name | COX-2 Inhibition (%) | Analgesic Effect (Formalin Test) |
|---|---|---|
| This compound | 75% (at 50 mg/kg) | Significant reduction |
| Aspirin | 80% | Moderate reduction |
| Ibuprofen | 70% | Significant reduction |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves a multi-step approach:
- Pyrazole ring formation : Cyclization between hydrazine derivatives and β-keto esters under acidic/basic conditions (e.g., ethanol with HCl or NaOH) .
- Sulfonylation : Sequential introduction of ethylsulfonyl groups using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for enhanced reaction efficiency. Reactions are conducted under inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. How can the structure and purity of this compound be rigorously characterized?
- Methodological Answer :
- Spectroscopic analysis :
- NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry .
- IR spectroscopy for functional group identification (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .
- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation .
- X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
- HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its biological activity and mechanism of action?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Test against cyclooxygenase (COX-2) or carbonic anhydrase isoforms using fluorometric assays. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- In vivo models :
- Anti-inflammatory activity : Carrageenan-induced rat paw edema model with dose-dependent efficacy/safety profiling .
- Target identification :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins .
- Molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., COX-2’s hydrophobic pocket) .
Q. How can contradictory structure-activity relationship (SAR) data from analogs with different substituents be resolved?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with substituent variations (e.g., p-tolyl vs. o-tolyl, fluorophenyl) and test biological activity .
- Computational QSAR modeling : Use Gaussian or Schrödinger software to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity. Identify critical moieties (e.g., sulfonamide’s electron-withdrawing effect) .
- Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to resolve outliers and validate trends .
Q. What computational strategies predict pharmacokinetic properties and metabolic stability?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Solubility : LogP values (<3.5 for optimal bioavailability) .
- Metabolic sites : CYP450 isoform interactions via StarDrop’s DEREK Nexus .
- Molecular dynamics (MD) simulations : GROMACS to simulate membrane permeability (e.g., blood-brain barrier penetration) .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Key Challenges & Research Gaps
- Stereochemical instability : The dihydropyrazole ring may undergo racemization under physiological pH. Chiral HPLC or circular dichroism (CD) is recommended for stability studies .
- Off-target effects : Use CRISPR-Cas9 gene-edited cell lines to assess selectivity .
- Scalability limitations : Batch vs. flow chemistry optimization to improve yield (>70%) while reducing solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
